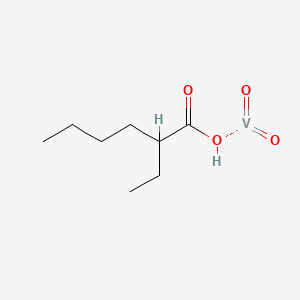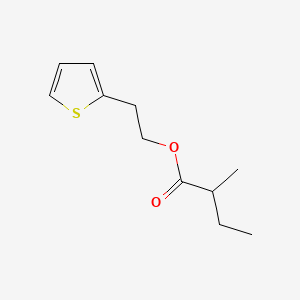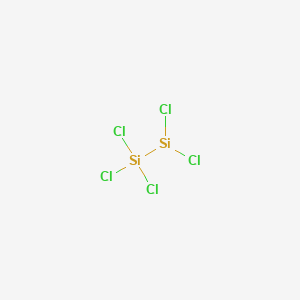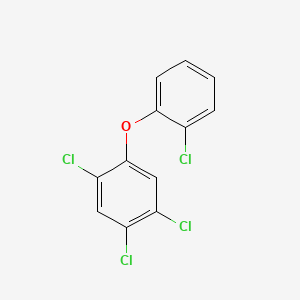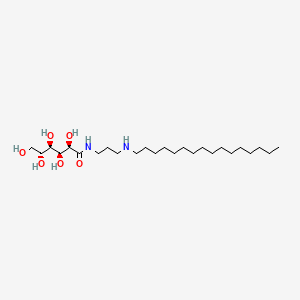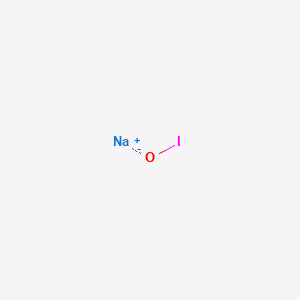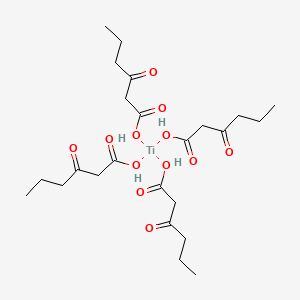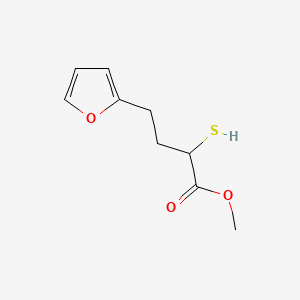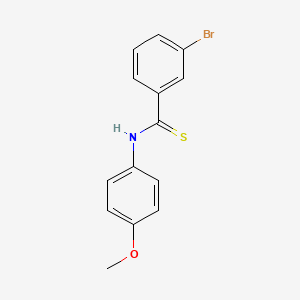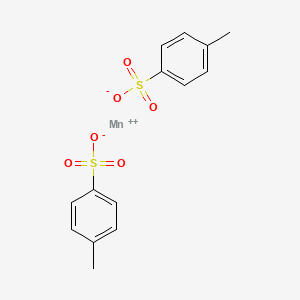![molecular formula C8H14O2 B12657933 9-Oxabicyclo[6.1.0]nonan-2-OL CAS No. 45828-32-8](/img/structure/B12657933.png)
9-Oxabicyclo[6.1.0]nonan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[6.1.0]nonan-2-OL is a bicyclic ether compound with the molecular formula C8H14O2. It is also known as 2-Hydroxy-9-oxabicyclo[6.1.0]nonane. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms, forming a three-membered ring fused to a larger ring. This structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[6.1.0]nonan-2-OL typically involves the epoxidation of cyclooctene. One common method is the reaction of cyclooctene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
Cyclooctene Epoxidation: Cyclooctene is treated with m-CPBA in an organic solvent like dichloromethane at room temperature. The reaction yields 1,2-epoxycyclooctane.
Hydrolysis: The resulting epoxide is then hydrolyzed using an aqueous acid, such as sulfuric acid, to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxabicyclo[6.1.0]nonan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Applications De Recherche Scientifique
9-Oxabicyclo[6.1.0]nonan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[6.1.0]nonan-2-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic ether with a different ring size and structure.
Cyclooctene Oxide: A simpler epoxide derived from cyclooctene.
1,2-Epoxycyclooctane: An epoxide with a similar structure but without the hydroxyl group.
Uniqueness
9-Oxabicyclo[6.1.0]nonan-2-OL is unique due to its specific bicyclic structure and the presence of a hydroxyl group. This combination imparts distinct reactivity and potential for various applications in research and industry.
Propriétés
Numéro CAS |
45828-32-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
9-oxabicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-6-4-2-1-3-5-7-8(6)10-7/h6-9H,1-5H2 |
Clé InChI |
BPTGWPMLXFRPHK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C2C(O2)CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


